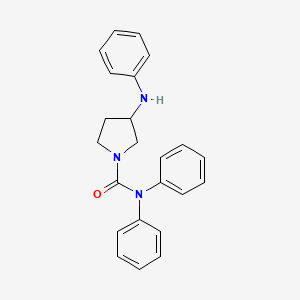
Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate is a complex organic compound that features a tert-butyl group, a dibenzylamino group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable dibenzylamino precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester . The reaction is usually carried out in the presence of a catalyst, such as Bu4NI, to enhance the efficiency of the process .
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group makes it particularly susceptible to oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation and various catalysts to facilitate the reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while substitution reactions can produce a variety of derivatives .
Applications De Recherche Scientifique
Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate has several scientific research applications, particularly in the fields of chemistry and biology. Its unique structural properties make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mécanisme D'action
The mechanism of action of tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in modulating the reactivity and stability of the compound, while the dibenzylamino group can interact with various biological targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate include other tert-butyl esters and carbamates, such as tert-butyl (1S)-2-(dimethylamino)-1-methyl-2-oxoethylcarbamate and tert-butyl (1S)-2-(diethylamino)-1-methyl-2-oxoethylcarbamate .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. The presence of the dibenzylamino group, in particular, differentiates it from other similar compounds and provides unique opportunities for chemical and biological applications .
Propriétés
Formule moléculaire |
C22H28N2O3 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(dibenzylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H28N2O3/c1-17(23-21(26)27-22(2,3)4)20(25)24(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3,(H,23,26)/t17-/m0/s1 |
Clé InChI |
XUAPWIHHELQHGD-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)





![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)




